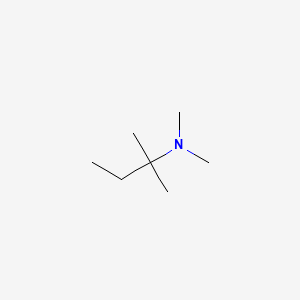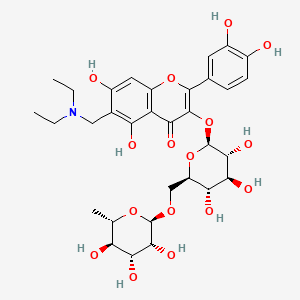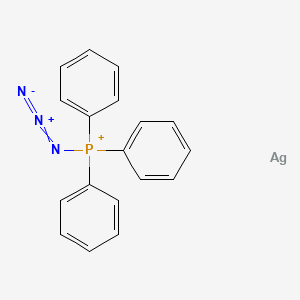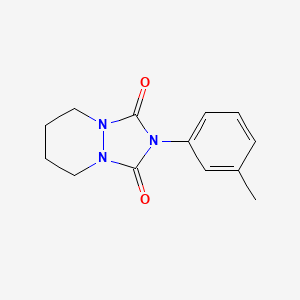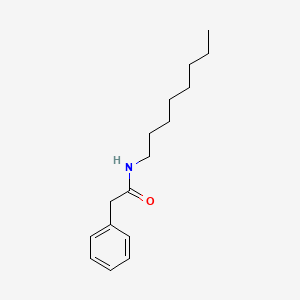![molecular formula C21H22N3O+ B14608204 5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium CAS No. 60311-03-7](/img/structure/B14608204.png)
5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazine 720 is a heterocyclic organic compound that belongs to the oxazine family. It is known for its unique structure, which includes one oxygen and one nitrogen atom in a six-membered ring. This compound is often used in various scientific applications due to its distinctive chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxazine 720 can be synthesized through several methods. One common approach involves the reaction of 5-(ethylimino)-10-methyl-5H-benzo[a]phenoxazin-9-ethylamine with perchloric acid to form Oxazine 720 perchlorate . The reaction typically requires controlled conditions, including specific temperatures and solvents such as methanol or ethanol .
Industrial Production Methods
In industrial settings, the production of Oxazine 720 often involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazine 720 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Oxazine 720 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, ethanol, and various acids and bases. The conditions often involve specific temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides of Oxazine 720, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Oxazine 720 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Oxazine 720 involves its interaction with specific molecular targets. In biological systems, it can bind to cellular components, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Oxazine 720 can be compared with other similar compounds, such as:
Nile Red: Another fluorescent dye used in biological applications.
Cresyl Violet: A dye used for staining in histology.
Phenoxazine: A compound with similar structural features and applications.
Oxazine 720 is unique due to its specific chemical structure and properties, which make it particularly suitable for certain applications, such as high-sensitivity fluorescence imaging .
Eigenschaften
CAS-Nummer |
60311-03-7 |
|---|---|
Molekularformel |
C21H22N3O+ |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]azanium |
InChI |
InChI=1S/C21H21N3O/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19/h6-12,23H,4-5H2,1-3H3/p+1 |
InChI-Schlüssel |
ROZAKCFKSGKMPN-UHFFFAOYSA-O |
Kanonische SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[NH+]CC)C=C4O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
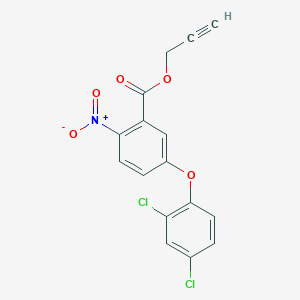
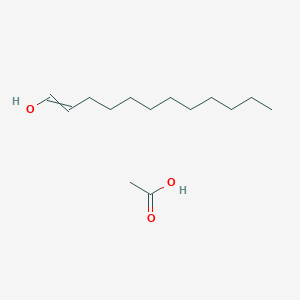

![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)

